Physicochemical Differentiation: Molecular Weight Comparison with Rosiglitazone and Pioglitazone
The molecular weight of 3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione (341.4 g/mol) is notably lower than the two most prescribed TZD drugs, rosiglitazone (357.4 g/mol) and pioglitazone (356.4 g/mol) [1][2][3]. Lower molecular weight is often associated with improved passive membrane permeability and oral absorption, although empirical data for this compound are lacking.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 341.4 |
| Comparator Or Baseline | Rosiglitazone: 357.4; Pioglitazone: 356.4 |
| Quantified Difference | Target compound is approximately 4.5% lighter than rosiglitazone and 4.2% lighter than pioglitazone. |
| Conditions | Calculated from molecular formula. |
Why This Matters
For procurement decisions, a lower MW may be advantageous for oral bioavailability, a critical factor in in vivo studies, though actual PK data are needed for confirmation.
- [1] PubChem Compound Summary for CID 6987330, 3-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)-1,3-thiazolidine-2,4-dione. National Center for Biotechnology Information (2024). View Source
- [2] DrugBank, Rosiglitazone (DB00412). View Source
- [3] DrugBank, Pioglitazone (DB01132). View Source
